molecular formula C18H20N4O2S B12401930 Cdc7-IN-13

Cdc7-IN-13

货号: B12401930
分子量: 356.4 g/mol
InChI 键: LIZZOTJWXCZREF-ZJUUUORDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cdc7-IN-13 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine protein kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance complex (MCM2-7). This kinase is highly expressed in various tumors and is associated with their proliferative capacity and ability to bypass DNA damage responses. Inhibiting CDC7 activity can lead to delayed DNA replication, mitotic abnormalities, and cell death in cancer cells, making this compound a promising candidate for cancer treatment .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cdc7-IN-13 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.

    Introduction of Functional Groups: Specific functional groups are introduced to the core structure to enhance the compound’s potency and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.

    Purification and Characterization: The final compound is purified using techniques such as column chromatography and recrystallization. Characterization is performed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: Cdc7-IN-13 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce or replace functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Cdc7-IN-13 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of CDC7 kinase in DNA replication and cell cycle regulation.

    Biology: Investigates the effects of CDC7 inhibition on cellular processes, such as DNA damage response and apoptosis.

    Medicine: Explores the potential of this compound as a therapeutic agent for cancer treatment.

作用机制

Cdc7-IN-13 exerts its effects by selectively inhibiting the activity of CDC7 kinase. The compound binds to the ATP-binding site of CDC7, preventing the phosphorylation of the MCM2-7 complex. This inhibition disrupts the initiation of DNA replication, leading to replication stress, accumulation of DNA damage, and activation of cell cycle checkpoints. As a result, cancer cells undergo apoptosis and mitotic abnormalities, while non-transformed cells are less affected due to their ability to arrest in the G1 phase .

相似化合物的比较

Cdc7-IN-13 is compared with other CDC7 inhibitors, such as:

Uniqueness: this compound stands out due to its high potency and selectivity for CDC7 kinase. It has shown promising results in preclinical studies, demonstrating strong anti-proliferative and cytotoxic effects in a wide range of cancer cell lines .

属性

分子式

C18H20N4O2S

分子量

356.4 g/mol

IUPAC 名称

(6S)-6-methyl-9-[[(2R)-2-methylazetidin-1-yl]methyl]-3-(1H-pyrazol-4-yl)-5-oxa-2-thia-10-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8-trien-11-one

InChI

InChI=1S/C18H20N4O2S/c1-9-3-4-22(9)8-13-12-5-10(2)24-15-14(12)17(18(23)21-13)25-16(15)11-6-19-20-7-11/h6-7,9-10H,3-5,8H2,1-2H3,(H,19,20)(H,21,23)/t9-,10+/m1/s1

InChI 键

LIZZOTJWXCZREF-ZJUUUORDSA-N

手性 SMILES

C[C@@H]1CCN1CC2=C3C[C@@H](OC4=C(SC(=C34)C(=O)N2)C5=CNN=C5)C

规范 SMILES

CC1CCN1CC2=C3CC(OC4=C(SC(=C34)C(=O)N2)C5=CNN=C5)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。